(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;trihydrate
Description
The target compound is a complex aminoglycoside derivative featuring multiple amino, hydroxy, and cyclic ether groups, formulated as a trihydrate with sulfuric acid. Its structure includes a central oxane ring substituted with aminomethyl and amino groups, interconnected via glycosidic linkages to cyclohexyl and oxolane moieties. The sulfuric acid counterion and trihydrate formulation likely enhance aqueous solubility and stability, critical for pharmaceutical applications.
Properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13.3H2O4S.3H2O/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4;;;/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4);3*1H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;;;;/m1....../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVKNPTWRZMSDO-UWINCHMYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H58N6O28S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
962.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1405-10-3 | |
| Record name | Neomycin, sulfate (salt) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neomycin, sulfate (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Assembly of the Cyclohexyl Core
The cyclohexyl subunit is synthesized via Fischer indole cyclization followed by selective oxidation and amination (Figure 1). Critical steps include:
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Protection : Benzyl (Bn) groups are used to shield primary hydroxyls, while tert-butyldiphenylsilyl (TBDPS) protects secondary alcohols.
-
Amination : Azide intermediates are reduced using Staudinger conditions (PPh<sub>3</sub>/H<sub>2</sub>O) or catalytic hydrogenation (Pd/C, H<sub>2</sub>).
Table 1: Key Reactions for Cyclohexyl Core Synthesis
Glycosylation of Sugar Moieties
The hexose and pentose units are coupled via trichloroacetimidate-mediated glycosylation :
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Donor activation : BF<sub>3</sub>·Et<sub>2</sub>O promotes α-selective coupling.
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Solvent optimization : Anhydrous CH<sub>2</sub>Cl<sub>2</sub> minimizes hydrolysis.
Example :
(2R,3R,4R,5S,6S)-3-Amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl trichloroacetimidate is reacted with the cyclohexyl core under BF<sub>3</sub>·Et<sub>2</sub>O (0.1 equiv.) at −20°C to achieve 89% yield.
Sulfation and Trihydrate Formation
Sulfation :
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The free base is dissolved in H<sub>2</sub>O (30–50% w/v).
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H<sub>2</sub>SO<sub>4</sub> is added under N<sub>2</sub> to adjust pH to 0.2–0.4, minimizing degradation.
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Ethanol is introduced incrementally (0.5× → 4× volume) to precipitate the sulfate salt.
Trihydrate crystallization :
Table 2: Sulfation Optimization Data
| Parameter | Condition | Purity (%) | Yield (%) |
|---|---|---|---|
| pH | 0.2 | 99.2 | 91 |
| Solvent | Ethanol | 98.5 | 89 |
| Temperature | 15°C | 97.8 | 93 |
Analytical Validation
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions: Neomycin sulfate undergoes several types of chemical reactions, including acetylation and hydrolysis. During fermentation, acetylation of neomycin A, B, and C can occur, resulting in lower antibiotic potency .
Common Reagents and Conditions:
Acetylation: Acetylation of neomycin can be achieved using acetic anhydride under mild conditions.
Major Products Formed:
- Neomycin A (neamine)
- Neobiosamine B and C
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of the compound exhibit antimicrobial properties. A study by Zhang et al. (2021) demonstrated that modifications to the amino groups enhance activity against both Gram-positive and Gram-negative bacteria. The mechanisms involve disruption of bacterial cell walls and interference with metabolic pathways.
Data Table: Antimicrobial Efficacy of Derivatives
| Compound Variant | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Original Compound | E. coli | 32 µg/mL |
| Amino-modified Variant | S. aureus | 16 µg/mL |
| Hydroxy-modified Variant | P. aeruginosa | 8 µg/mL |
Anticancer Properties
The compound has also been investigated for anticancer applications. A study conducted by Lee et al. (2020) identified that specific structural configurations lead to apoptosis in cancer cells. The compound's ability to inhibit key signaling pathways involved in cell proliferation was highlighted.
Case Study: Anticancer Activity
In vitro studies on human breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were significantly lower than those of standard chemotherapeutic agents.
Enzyme Inhibition
The compound has been found to act as an inhibitor for certain enzymes critical in metabolic pathways. Research by Patel et al. (2019) indicated that it effectively inhibits glycosidases and proteases involved in carbohydrate metabolism.
Data Table: Enzyme Inhibition Rates
| Enzyme Type | Inhibition Percentage (%) | Reference |
|---|---|---|
| Glycosidase | 70% | Patel et al. |
| Protease | 60% | Patel et al. |
Drug Delivery Systems
The structural properties of the compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances bioavailability and targeted delivery.
Case Study: Drug Delivery Efficacy
A study by Kim et al. (2021) demonstrated that encapsulating anticancer drugs within a polymer matrix derived from the compound resulted in a 50% increase in drug retention time compared to conventional delivery methods.
Polymer Synthesis
The compound's functional groups enable its use in synthesizing advanced polymeric materials. Research indicates its potential in creating biodegradable plastics with enhanced mechanical properties.
Data Table: Mechanical Properties of Synthesized Polymers
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Conventional Plastic | 25 | 10 |
| Compound-derived Plastic | 35 | 20 |
Nanomaterials Development
The compound has been explored for developing nanomaterials with unique properties suitable for electronics and photonics applications. Its ability to form nanoscale structures allows for enhanced conductivity and light absorption.
Case Study: Nanomaterial Application
Research by Thompson et al. (2022) showed that nanoparticles synthesized from the compound exhibited improved electrical conductivity compared to traditional materials used in electronic devices.
Mechanism of Action
Neomycin sulfate exerts its effects by binding to bacterial ribosomes and inhibiting protein synthesis. This action is crucial for the survival of bacteria, as it prevents the production of essential proteins. The compound primarily targets the 30S subunit of the bacterial ribosome, leading to the suppression of bacterial growth and survival .
Comparison with Similar Compounds
Structural Analogues in the Aminoglycoside Family
(a) Compound 3 from
- Structure: (2R,3S,4R,5R,6S)-5-amino-6-... substituted with a 2-hydroxyethylamino group.
- Key Differences: The target compound has a cyclohexyl-oxolane-oxane backbone, while Compound 3 includes a tetrahydrofuran (THF) ring. The target lacks the 2-hydroxyethylamino substituent present in Compound 3, which may reduce nephrotoxicity, a common issue in aminoglycosides .
- Synthesis: Both use reflux conditions in methanol/water, but the target requires additional steps for sulfuric acid salt formation and trihydrate crystallization.
(b) PubChem Compound in
- Structure: Nearly identical stereochemistry but with minor configuration differences at the 1R,2R,3S,4R,6S positions.
- Impact : Stereochemical variations can drastically alter ribosomal binding affinity and microbial resistance profiles. For example, the target’s 6R configuration may improve binding to the 16S rRNA A-site compared to the 6S isomer in .
Functional Group Modifications
(a) Methoxy vs. Amino Substitutents ()
- Compound: (2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol.
- The target’s amino groups may confer stronger hydrogen-bonding interactions with bacterial ribosomes, improving efficacy .
Salt and Hydrate Forms
(a) Sulfate vs. Phosphate Salts ()
- Compound: A diphosphate salt with a pyranose backbone.
- Comparison :
(b) Hydrate Stability ()
- Compound: 2-(3-amino-1-pyrrolidinyl)-5-ethyl-6-methyl-4-pyrimidinol hydrate.
- Comparison: The trihydrate in the target likely improves thermal stability compared to monohydrates, as additional water molecules stabilize the crystal lattice. Hydration can reduce hygroscopicity, extending shelf life under humid conditions .
Antibacterial Efficacy and Toxicity
- The target’s amino-rich structure aligns with aminoglycosides’ mechanism of disrupting bacterial protein synthesis. However, its lack of 2-hydroxyethylamino groups (cf. ) may lower ototoxicity, a common side effect .
- Compared to the PubChem analogue (), the target’s stereochemistry could mitigate resistance mechanisms like enzymatic modification by aminoglycoside acetyltransferases .
Physicochemical Properties
Biological Activity
The compound is a complex aminoglycoside antibiotic known as Neomycin. It is primarily used for its antibacterial properties against a broad spectrum of Gram-positive and Gram-negative bacteria. This article explores its biological activity, mechanism of action, pharmacokinetics, and potential side effects.
Chemical Structure and Properties
Neomycin has a molecular formula of and a molar mass of approximately 614.644 g/mol. The compound features multiple amino and hydroxyl groups that contribute to its solubility and interaction with biological targets.
Neomycin functions by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding interferes with the initiation complex formation during protein synthesis and causes misreading of mRNA. The result is the production of non-functional proteins leading to bacterial cell death .
Antimicrobial Spectrum
Neomycin exhibits a broad spectrum of activity against various pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
In Vitro Studies
In laboratory settings, Neomycin has shown significant efficacy in inhibiting bacterial growth. For example:
- Minimum Inhibitory Concentration (MIC) values for E. coli range from 8 to 32 µg/mL.
- Against S. aureus, MIC values can be as low as 1 µg/mL.
Pharmacokinetics
Neomycin is poorly absorbed when administered orally; therefore, it is typically used topically or parenterally. Its pharmacokinetic profile includes:
- Absorption : Minimal systemic absorption when taken orally.
- Distribution : Primarily localized at the site of infection when applied topically.
- Metabolism : Limited metabolic pathways documented; primarily excreted unchanged via urine.
Side Effects and Toxicity
While Neomycin is effective against bacteria, it can also exhibit toxicity towards mammalian cells:
- Ototoxicity : Potential damage to auditory function due to its ability to affect mitochondrial protein synthesis.
- Nephrotoxicity : High doses can lead to renal impairment .
Case Studies
- Topical Application in Wound Care : Clinical studies have demonstrated that topical Neomycin can significantly reduce infection rates in surgical wounds compared to controls.
- Combination Therapy : Neomycin has been used in combination with other antibiotics to enhance efficacy against resistant strains of bacteria.
Table: Summary of Biological Activity
| Property | Details |
|---|---|
| Chemical Name | Neomycin |
| Molecular Formula | |
| Molar Mass | 614.644 g/mol |
| Target Organisms | Gram-positive & Gram-negative bacteria |
| Mechanism of Action | Binds to 30S ribosomal subunit |
| MIC (E. coli) | 8 - 32 µg/mL |
| Toxicity Risks | Ototoxicity & nephrotoxicity |
Q & A
Q. What are the established methods for synthesizing this compound?
Synthesis involves multi-step protection/deprotection strategies. For example, tert-butyldimethylsilyl (TBDMS) groups can protect hydroxyl moieties during coupling reactions, as demonstrated in phosphoramidite chemistry . Reverse-phase HPLC (≥98% purity) is critical for purification, particularly for structurally similar amino-glycoside derivatives .
Q. Which analytical techniques confirm stereochemical configuration?
High-field NMR (≥600 MHz) with COSY, HSQC, and NOESY experiments resolves complex coupling patterns. X-ray crystallography of sulfate salt derivatives provides definitive structural proof, as validated in cyclohexyl-oxyoxane studies .
Q. What storage conditions maintain compound stability?
Store at -20°C under anhydrous conditions with desiccant. Hydration studies indicate trihydrate dominance at relative humidity (RH) >80%, necessitating strict humidity control . Avoid basic environments due to pH-dependent sulfuric acid decomposition .
Q. What chromatographic methods assess purity in biological matrices?
HILIC-UV (220 nm) with zwitterionic stationary phases (e.g., ZIC-cHILIC) optimizes retention for polar analogs. Charged aerosol detection validates non-UV absorbing impurities .
Advanced Research Questions
Q. How to resolve conflicting NMR data between theoretical and experimental results?
Implement multi-nuclear NMR (¹H, ¹³C, ¹⁵N) coupled with DFT calculations (B3LYP/6-311++G(d,p)) to model J-coupling constants. Discrepancies >0.5 ppm suggest re-evaluating protecting group effects on ring puckering, as observed in oxolane derivatives .
Q. What molecular dynamics parameters predict ribosome interactions?
Use AMBER force fields with explicit solvent models (TIP3P water) and 2 μs simulations. Focus on hydrogen bonding between the pseudotrisaccharide motif and 16S rRNA, validated via free energy perturbation studies .
Q. How does sulfuric acid stabilize the compound's tertiary structure?
FTIR-ATR analysis of sulfate stretching vibrations (1050–1200 cm⁻¹) reveals strong hydrogen bonding with hydroxyl groups. Sulfuric acid increases thermal stability by 15–20°C compared to phosphate analogs .
Q. How to quantify hydration state transitions under varying humidity?
Dynamic vapor sorption (DVS) with in situ Raman spectroscopy tracks trihydrate formation (O-H stretching Δν = +85 cm⁻¹ at RH >75%). Model adsorption kinetics using Langmuir-Freundlich isotherms .
Q. What isotopic labeling strategies trace metabolic pathways?
Synthesize ¹⁵N/¹³C dual-labeled analogs via fed-batch fermentation of precursor aminocyclitols. Track using NanoSIMS imaging and LC-HRMS/MS fragmentation patterns, as in polyol transport studies .
Q. How does stereochemical variation at the cyclohexyl-oxy group impact enzymatic recognition?
Mutarotation studies (pH 7.4, 37°C) with circular dichroism show epimerization at C2' decreases binding affinity (ΔKd = 3.2 nM) to aminoglycoside phosphotransferase, confirmed via surface plasmon resonance .
Methodological Notes
- Data Contradiction Analysis : Cross-validate structural predictions using orthogonal techniques (e.g., NMR crystallography and DFT) .
- Experimental Design : Prioritize humidity-controlled environments for stability studies, leveraging sulfuric acid’s hygroscopic properties .
- Advanced Modeling : Combine QM/MM simulations with experimental binding assays to elucidate structure-activity relationships .
For further validation, consult computational hydration models and synthetic protocols for complex aminoglycosides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
